N-(1,3-thiazol-2-yl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine-4-carboxamide
Description
The compound N-(1,3-thiazol-2-yl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine-4-carboxamide features a piperidine-4-carboxamide core substituted with a 1,3-thiazol-2-yl group and a 1-(thiophen-2-yl)cyclopentanecarbonyl moiety.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-1-(1-thiophen-2-ylcyclopentanecarbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c23-16(21-18-20-9-13-26-18)14-5-10-22(11-6-14)17(24)19(7-1-2-8-19)15-4-3-12-25-15/h3-4,9,12-14H,1-2,5-8,10-11H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBFREVIEGYUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-thiazol-2-yl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate the formation of thiazole and thiophene rings. A common method for synthesizing thiazole derivatives is the Hantzsch reaction, which involves cyclization between α-haloketones and thioamides. The synthesis pathway can be summarized as follows:
- Formation of Thiazole : The thiazole ring is formed through the reaction of thioamide with α-bromoacetyl derivatives.
- Formation of Piperidine Derivative : The piperidine moiety is incorporated through standard amide bond formation techniques.
- Final Assembly : The final compound is obtained by coupling the thiazole and piperidine components.
Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing its potential as an anti-bacterial and anti-fungal agent.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain thiazole-based compounds showed promising fungicidal activity against pathogens such as Pseudoperonospora cubensis and Rhizoctonia solani, achieving inhibition rates comparable to established fungicides like azoxystrobin .
Inhibition of Biofilm Formation
Another study highlighted the anti-biofilm activity of thiazole derivatives against Staphylococcus aureus, suggesting that these compounds could serve as effective agents in managing biofilm-related infections .
Case Study 1: Antifungal Efficacy
In a comparative study, several thiazole derivatives were synthesized and tested for their antifungal activity. One derivative demonstrated a 100% inhibition rate against Pseudoperonospora cubensis at a concentration of 200 μg/mL, outperforming traditional antifungal agents .
Case Study 2: Anti-biofilm Properties
A series of thiazole analogs were evaluated for their ability to disrupt biofilm formation in Staphylococcus aureus. The results indicated that certain compounds significantly reduced biofilm biomass, suggesting their utility in treating chronic infections associated with biofilms .
Summary of Biological Activities
| Activity Type | Target Organism | Inhibition Rate | Comparison Agent |
|---|---|---|---|
| Antifungal | Pseudoperonospora cubensis | 100% | Azoxystrobin |
| Antifungal | Rhizoctonia solani | 58.86% | Azoxystrobin |
| Anti-biofilm | Staphylococcus aureus | Significant reduction | - |
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74)
- Structural Differences :
- Replaces the thiophen-2-yl group with a benzo[d][1,3]dioxol-5-yl substituent.
- Utilizes a cyclopropane-1-carboxamide core instead of piperidine-4-carboxamide.
- Features additional aromatic and polar groups (4-methoxyphenyl, pyrrolidin-1-yl).
- The cyclopropane ring may introduce steric constraints, altering binding affinity or metabolic stability .
- Synthesis : Prepared via a coupling reaction similar to compound 69, yielding 20% .
(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide (Example 51, EP Patent)
- Structural Differences :
- Substitutes piperidine with a (2S,4R)-pyrrolidine-2-carboxamide scaffold.
- Introduces a 4-methylthiazol-5-yl benzyl group and a 1-oxoisoindolin-2-yl cyclopentanecarbonyl moiety.
- Contains a hydroxyl group at the pyrrolidine C4 position.
- Implications :
Tubulysin Analog (17f)
- Structural Differences :
- Incorporates a thiazol-2-yl group linked to a morpholin-4-yl and phenylpropan-2-yl carbamoyl chain.
- Features a highly complex macrocyclic structure with multiple stereocenters.
- Implications :
- Synthesis : Achieved in 35% yield via a multi-step route, highlighting challenges in synthesizing stereochemically complex analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(1,3-thiazol-2-yl)piperidine-4-carboxamide derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperidine-4-carboxamide core via coupling agents like EDC/NHS (e.g., amide bond formation between carboxylic acids and amines) .
- Step 2 : Introduction of the thiazole moiety through nucleophilic substitution or condensation reactions .
- Step 3 : Cyclopentanecarbonyl group attachment via Friedel-Crafts acylation or esterification, requiring anhydrous conditions and catalysts like Lewis acids .
- Critical Parameters : Solvent polarity (DMF or THF for solubility), temperature control (60–100°C for cyclization), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize side products .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine ring conformation, thiazole/thiophene proton environments, and amide bond geometry (e.g., coupling constants for cis/trans isomerism) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion) and detect impurities .
- HPLC : Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm) .
Q. What preliminary biological activities are reported for structurally analogous compounds?
- Key Findings :
- Anticancer Activity : Thiazole derivatives inhibit kinase pathways (e.g., EGFR, VEGFR) with IC₅₀ values ranging 0.5–10 µM .
- Antimicrobial Effects : Piperidine-thiazole hybrids show MIC values of 2–8 µg/mL against Gram-positive bacteria .
- Neuroprotective Potential : Thiophene-containing analogs modulate NMDA receptors in vitro (EC₅₀ ~15 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Approach :
- Core Modifications : Replace cyclopentanecarbonyl with isoxazole () or sulfonyl groups () to enhance target binding.
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene ring to improve metabolic stability .
- Data-Driven Design : Use docking simulations (AutoDock Vina) to predict interactions with biological targets (e.g., kinase ATP-binding pockets) .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Troubleshooting Steps :
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity assays) and replicate experiments across labs .
- Solubility Adjustments : Use co-solvents (DMSO/PEG 400) to ensure compound dissolution in physiological buffers .
- Off-Target Profiling : Employ kinase panels or proteome-wide screens to identify non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
